molecular formula C13H22N4O2 B7070434 N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-4-carboxamide

N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-4-carboxamide

Cat. No.: B7070434
M. Wt: 266.34 g/mol
InChI Key: LBKVRMYULJJDJV-UHFFFAOYSA-N
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Description

N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various functional groups

Properties

IUPAC Name

N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-5-10-9(8-16-17(10)13(2,3)4)12(19)15-7-6-11(14)18/h8H,5-7H2,1-4H3,(H2,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKVRMYULJJDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C(C)(C)C)C(=O)NCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the tert-Butyl and Ethyl Groups: Alkylation reactions using tert-butyl halides and ethyl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide.

    Attachment of the Amino and Carboxamide Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the compound, making it more reactive towards nucleophiles.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and carboxamide groups allows for hydrogen bonding and other interactions with biological molecules, which can influence its activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-3-oxopropyl)-1-tert-butyl-5-methylpyrazole-4-carboxamide
  • N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-3-carboxamide
  • N-(3-amino-3-oxopropyl)-1-tert-butyl-4-ethylpyrazole-5-carboxamide

Uniqueness

N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-4-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules

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